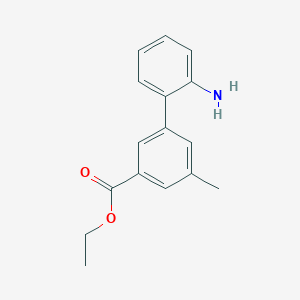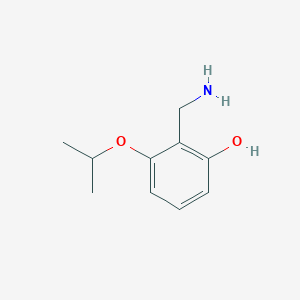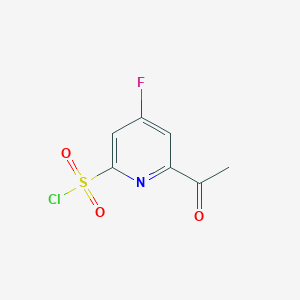
3-Acetyl-5-formylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-5-formylbenzonitrile is an organic compound with the molecular formula C10H7NO2 and a molecular weight of 173.17 g/mol It is a derivative of benzonitrile, featuring both acetyl and formyl functional groups on the benzene ring
Méthodes De Préparation
The synthesis of 3-Acetyl-5-formylbenzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-formylbenzonitrile with acetic anhydride in the presence of a catalyst . The reaction conditions typically include heating the mixture to a specific temperature to facilitate the acetylation process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-Acetyl-5-formylbenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Acetyl-5-formylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Acetyl-5-formylbenzonitrile exerts its effects involves interactions with specific molecular targets and pathways. The acetyl and formyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological processes, such as enzyme activity and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
3-Acetyl-5-formylbenzonitrile can be compared with other similar compounds, such as:
3-Formylbenzonitrile: This compound lacks the acetyl group, making it less reactive in certain chemical reactions.
3-Acetylbenzonitrile:
5-Formyl-2-acetylbenzonitrile: A positional isomer with different chemical properties and reactivity.
Propriétés
Formule moléculaire |
C10H7NO2 |
|---|---|
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
3-acetyl-5-formylbenzonitrile |
InChI |
InChI=1S/C10H7NO2/c1-7(13)10-3-8(5-11)2-9(4-10)6-12/h2-4,6H,1H3 |
Clé InChI |
VVHROPRPRUFEHN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=C1)C#N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B14847935.png)








![[3-Cyano-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14847989.png)



